BenchChemオンラインストアへようこそ!

4-(Thieno[3,2-d]pyrimidin-4-yl)-1,4-oxazepane

Medicinal Chemistry Kinase Inhibitor Design Scaffold Hopping

4-(Thieno[3,2-d]pyrimidin-4-yl)-1,4-oxazepane is a synthetic small molecule (C₁₁H₁₃N₃OS, MW 235.31 g/mol) belonging to the thieno[3,2-d]pyrimidine class, a privileged pharmacophore in kinase inhibitor design. The compound incorporates a 1,4-oxazepane ring—a seven-membered saturated heterocycle containing one nitrogen and one oxygen in a 1,4-relationship—at the 4-position of the thienopyrimidine core.

Molecular Formula C11H13N3OS
Molecular Weight 235.31
CAS No. 2320445-20-1
Cat. No. B2638237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Thieno[3,2-d]pyrimidin-4-yl)-1,4-oxazepane
CAS2320445-20-1
Molecular FormulaC11H13N3OS
Molecular Weight235.31
Structural Identifiers
SMILESC1CN(CCOC1)C2=NC=NC3=C2SC=C3
InChIInChI=1S/C11H13N3OS/c1-3-14(4-6-15-5-1)11-10-9(2-7-16-10)12-8-13-11/h2,7-8H,1,3-6H2
InChIKeyNVPSAGYJTNGCNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Thieno[3,2-d]pyrimidin-4-yl)-1,4-oxazepane (CAS 2320445-20-1): A Thienopyrimidine Kinase Inhibitor Scaffold with a 1,4-Oxazepane Linker


4-(Thieno[3,2-d]pyrimidin-4-yl)-1,4-oxazepane is a synthetic small molecule (C₁₁H₁₃N₃OS, MW 235.31 g/mol) belonging to the thieno[3,2-d]pyrimidine class, a privileged pharmacophore in kinase inhibitor design [1]. The compound incorporates a 1,4-oxazepane ring—a seven-membered saturated heterocycle containing one nitrogen and one oxygen in a 1,4-relationship—at the 4-position of the thienopyrimidine core. This structural motif distinguishes it from the more common 4-morpholino, 4-piperidino, and 4-piperazino thieno[3,2-d]pyrimidine analogs and positions it as a candidate for programs requiring alternative linker geometry, conformational flexibility, or modulated physicochemical properties [2].

Why 4-(Thieno[3,2-d]pyrimidin-4-yl)-1,4-oxazepane Cannot Be Simply Substituted by Morpholine or Piperidine Analogs


Thieno[3,2-d]pyrimidine derivatives bearing different 4-position amino-linkers are not interchangeable. The nature of the saturated heterocycle at the 4-position directly modulates the vector of the nitrogen lone pair, ring puckering, and the spatial orientation of substituents—parameters critical for hinge-region binding in kinase active sites [1]. In the morpholine series, potent PI3Kα inhibitors with IC₅₀ values as low as 0.039 μM have been reported, but the 6-membered morpholine ring imposes a constrained geometry that may limit selectivity across kinase isoforms [2]. The 7-membered 1,4-oxazepane ring introduces an additional methylene unit, altering the N–O distance, ring flexibility, and hydrogen-bond acceptor geometry relative to morpholine, piperidine, or piperazine linkers. These differences can translate into measurable shifts in target affinity, isoform selectivity, solubility, and metabolic stability—making empirical evaluation of the oxazepane-containing scaffold essential rather than presuming functional equivalence [3].

Quantitative Differentiation Evidence for 4-(Thieno[3,2-d]pyrimidin-4-yl)-1,4-oxazepane vs. Morpholine, Piperidine, and Piperazine Analogs


Ring Size and Conformational Flexibility: 7-Membered Oxazepane vs. 6-Membered Morpholine/Piperidine/Piperazine

The 1,4-oxazepane ring in the target compound is a 7-membered heterocycle, whereas morpholine and piperidine are 6-membered rings. This additional methylene unit increases the number of possible low-energy conformations and alters the spatial positioning of the heteroatoms relative to the thienopyrimidine core. In the morpholine analog series, the 6-membered ring adopts a chair conformation that places the oxygen atom at a fixed distance of approximately 2.8 Å from the pyrimidine N1. The oxazepane ring can adopt multiple conformations (twist-chair, boat-chair), with the oxygen atom capable of sampling distances ranging from approximately 2.5 to 3.5 Å from the pyrimidine N1, offering a distinct hydrogen-bond acceptor geometry for protein interactions [1]. While direct crystallographic data for the oxazepane analog are not publicly available, the conformational flexibility of 1,4-oxazepanes versus morpholines has been established through computational and NMR studies [2].

Medicinal Chemistry Kinase Inhibitor Design Scaffold Hopping

Predicted Physicochemical Property Differentiation: logP and Solubility vs. Morpholine Analog

The unsubstituted 4-(thieno[3,2-d]pyrimidin-4-yl)-1,4-oxazepane (this compound) has a calculated logP of approximately 0.70 and a molecular weight of 235.31 g/mol. Its direct morpholine analog, 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine, has a calculated logP of approximately 0.50 and a molecular weight of 221.28 g/mol. The oxazepane derivative therefore exhibits a modestly higher predicted logP (~+0.2 log units) due to the additional methylene group, which may improve membrane permeability. For the closely related 4-thieno[3,2-d]pyrimidin-4-yl-1,4-oxazepan-6-ol analog, the reported logP is 0.87 . In contrast, the morpholine analog's logP is lower, and the piperazine analog (containing a second nitrogen) is expected to have even lower logP (~0.0–0.2) and higher basicity. These differences are relevant for CNS penetration potential and off-target promiscuity profiles .

Physicochemical Profiling Drug-Likeness ADME Prediction

Baseline PI3Kα Inhibitory Activity of the Morpholine Analog Class as a Reference for Oxazepane-Based Optimization

The most thoroughly characterized comparator class is the 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine series. The lead compound 17f from this series exhibits a PI3Kα IC₅₀ of 0.039 μM and antiproliferative activity against PC-3, 22RV1, MDA-MB-231, and MDA-MB-453 cell lines with IC₅₀ values of 3.48, 1.06, 2.21, and 0.93 μM, respectively [1]. GDC-0941 (pictilisib), a closely related 4-morpholinothieno[3,2-d]pyrimidine, shows PI3Kα IC₅₀ = 0.003 μM, PI3Kβ = 0.033 μM, PI3Kδ = 0.003 μM, PI3Kγ = 0.075 μM [2]. While the target oxazepane compound has not yet been profiled in matched PI3Kα assays, these morpholine-series data establish the potency ceiling achievable with a 6-membered linker. The oxazepane scaffold offers an opportunity to enhance isoform selectivity (particularly PI3Kγ vs. PI3Kα) or improve antiproliferative activity in resistant cell lines through altered binding kinetics, which must be verified experimentally [1].

PI3Kα Inhibition Antitumor Activity Kinase Selectivity

Metabolic Stability Potential: Oxazepane vs. Morpholine in CYP-Mediated Oxidation

Morpholine rings are known metabolic soft spots due to rapid α-carbon oxidation by CYP3A4, leading to ring-opening and clearance. The 1,4-oxazepane ring introduces an additional methylene unit, which alters the electronic environment of the α-carbons adjacent to the heteroatoms. In general scaffold-hopping studies, expanding from a 6-membered morphine to a 7-membered oxazepane has been shown to reduce intrinsic clearance in human liver microsomes by 2- to 5-fold for matched pairs in other chemotypes [1]. Although direct experimental microsomal stability data for 4-(thieno[3,2-d]pyrimidin-4-yl)-1,4-oxazepane are not available, the structural precedent suggests improved metabolic stability relative to the morpholine analog, which is subject to rapid phase I metabolism [2]. This predicted advantage is particularly relevant for programs targeting chronic oral dosing where low clearance is essential for adequate half-life.

Metabolic Stability CYP450 Oxidative Metabolism

Patent Precedent: Oxazepane as a Claimed Substituent in PI3K Inhibitor Intellectual Property

The patent US20090209559 (assigned to F. Hoffmann-La Roche) broadly claims fused pyrimidines of formula (I) wherein the 4-position substituent can be, among others, oxazepane [1]. However, the exemplified compounds in this patent predominantly feature morpholine and piperazine linkers, with no specific oxazepane-containing compound exemplified with biological data. Similarly, RU2524210C2 claims thieno[3,2-d]pyrimidine derivatives as protein kinase inhibitors and lists diazepane and oxazepane as possible heterocyclic substituents, but again without providing specific IC₅₀ data for an oxazepane analog [2]. This creates a strategic opportunity: the oxazepane substitution is within the scope of existing patent claims, yet the lack of exemplification and specific biological data for the oxazepane analog means that a well-characterized 4-(thieno[3,2-d]pyrimidin-4-yl)-1,4-oxazepane series could potentially be developed as a composition-of-matter or method-of-use patent, provided it demonstrates unexpected properties relative to the exemplified morpholine/pipéridine species.

Intellectual Property Freedom to Operate PI3K Patent Landscape

Prioritized Application Scenarios for 4-(Thieno[3,2-d]pyrimidin-4-yl)-1,4-oxazepane Based on Differential Evidence


Scaffold-Hopping Campaigns Targeting PI3Kα Isoform Selectivity or Resistance Mutations

The morpholine analog series has demonstrated PI3Kα IC₅₀ values as low as 0.039 μM but limited selectivity over PI3Kγ (GDC-0941: PI3Kγ IC₅₀ = 0.075 μM, only ~25-fold selectivity) [1]. The 1,4-oxazepane linker's increased conformational flexibility may alter the binding mode to favor PI3Kα over PI3Kγ or to accommodate gatekeeper mutations that sterically clash with the rigid morpholine chair conformation. Procurement of this compound as a starting scaffold is justified for teams aiming to explore SAR beyond the heavily mined morpholine space.

Metabolic Stability Optimization of Thienopyrimidine Kinase Inhibitors for Oral Dosing

Morpholine-containing thienopyrimidines are subject to rapid CYP3A4-mediated α-carbon oxidation, often resulting in high intrinsic clearance [2]. The oxazepane ring, by virtue of its additional methylene spacer, is predicted to reduce metabolic soft-spot vulnerability by 2- to 5-fold based on matched molecular pair precedents in other chemotypes [3]. This compound is a rational choice for medicinal chemistry teams seeking to lower clearance while maintaining the thienopyrimidine core's potency, particularly in programs where morpholine analogs have failed due to poor pharmacokinetic profiles.

Building Block for DNA-Encoded Library (DEL) or Fragment-Based Screening Collections

The compound's unsubstituted oxazepane ring provides a synthetic handle for late-stage diversification via N-alkylation, reductive amination, or amide coupling, enabling incorporation into DEL libraries . The 7-membered ring's distinct conformational profile, relative to the ubiquitous morpholine and piperazine building blocks, increases the 3D diversity of screening collections—a factor correlated with higher hit rates against challenging targets such as protein-protein interactions and allosteric kinase sites.

Intellectual Property Differentiation in PI3K/mTOR Inhibitor Programs

The PI3K inhibitor patent landscape is dominated by morpholine- and piperazine-containing thienopyrimidines (e.g., GDC-0941, pictilisib), with oxazepane listed as an allowable substituent but never exemplified with biological data [4][5]. A research group that generates compelling potency, selectivity, or pharmacokinetic data for an oxazepane-containing series may secure novel composition-of-matter claims, as the oxazepane analog would not be anticipated by the exemplified morpholine data alone. This compound thus holds strategic value for organizations building patentable kinase inhibitor portfolios.

Quote Request

Request a Quote for 4-(Thieno[3,2-d]pyrimidin-4-yl)-1,4-oxazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.